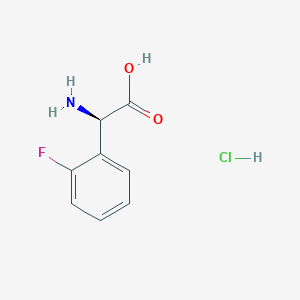

(R)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride is a chiral compound with significant importance in various scientific fields. It is an amino acid derivative where the amino group is attached to a carbon atom that is also bonded to a fluorophenyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-fluorobenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield ®-2-Amino-2-(2-fluorophenyl)acetic acid.

Formation of Hydrochloride Salt: Finally, the free amino acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time during the hydrolysis and salt formation steps. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor in the study of enzyme-substrate interactions.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino acid moiety allows it to interact with enzymes and receptors, potentially modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity towards certain biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-2-phenylacetic acid hydrochloride

- 2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride

- 2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride

Uniqueness

®-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.

Biological Activity

(R)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride, also known as a fluorinated amino acid derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological mechanisms, interactions with various biological systems, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C9H10ClFNO2

- Molecular Weight : Approximately 205.64 g/mol

- Functional Groups : Contains an amino group and a fluorinated phenyl ring.

The presence of the fluorine atom enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The amino acid moiety allows it to modulate enzyme activities, while the fluorophenyl group can enhance binding affinity towards certain molecular targets, influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Modulation : It acts as a substrate or inhibitor for various enzymes, potentially altering metabolic pathways.

- Receptor Interaction : The compound may interact with neurotransmitter receptors, impacting signaling pathways related to mood and cognition.

Antimicrobial Activity

Recent studies have indicated that fluorinated amino acids can exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, showing promising results in inhibiting growth:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.0048 mg/mL |

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In preclinical models of neurodegenerative diseases such as Huntington's disease, this compound demonstrated the ability to reduce cytotoxicity associated with protein aggregates. This effect was linked to its ability to modulate histone deacetylase (HDAC) activity, which is crucial in regulating gene expression related to neuronal survival .

Case Studies

-

Neuroprotection in Huntington's Disease Models :

- In a study involving R6/2 mice, chronic administration of HDAC inhibitors led to reduced aggregation of mutant huntingtin protein and improved expression of brain-derived neurotrophic factor (BDNF), suggesting that this compound could play a role in therapeutic strategies against neurodegeneration .

- Antimicrobial Efficacy :

Properties

IUPAC Name |

(2R)-2-amino-2-(2-fluorophenyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMMIUFKFKTOOW-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](C(=O)O)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.